Binding Affinity (Kd) of APTSTAT3-9R for STAT3
APTSTAT3-9R binds to STAT3 with high affinity, exhibiting a dissociation constant (Kd) of 231 nM . This affinity is derived from the APTSTAT3 aptide moiety, which was selected via phage display for specific STAT3 interaction [1]. In comparison, the small molecule STAT3 inhibitor BP-1-102 binds Stat3 with a Kd of 504 nM , and SH-4-54 binds STAT3 with a Kd of 300 nM . The C188-9 (TTI-101) inhibitor binds STAT3 with a Kd of 4.7 nM , indicating higher affinity but a different molecular class and mechanism of action. S3I-201, a commonly used STAT3 inhibitor, has an IC50 of 86 μM for DNA-binding inhibition and a Ki > 300 μM [2], demonstrating substantially weaker target engagement.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 231 nM |
| Comparator Or Baseline | BP-1-102: 504 nM; SH-4-54: 300 nM; C188-9: 4.7 nM; S3I-201: Ki > 300 μM |
| Quantified Difference | APTSTAT3-9R exhibits ~2.2-fold higher affinity than BP-1-102 and ~1.3-fold higher affinity than SH-4-54, while being ~49-fold lower affinity than C188-9. |
| Conditions | In vitro binding assay; APTSTAT3 identified by phage display; STAT3 SH2 domain interaction. |
Why This Matters
Quantified binding affinity provides a critical benchmark for ensuring lot-to-lot consistency and enables cross-study comparison of target engagement potency across different STAT3 inhibitor chemotypes.
- [1] Kim, D., et al. (2014). A specific STAT3-binding peptide exerts antiproliferative effects and antitumor activity by inhibiting STAT3 phosphorylation and signaling. Cancer Research, 74(8), 2144-2151. View Source
- [2] Zhang, X., et al. (2010). A novel small-molecule disrupts Stat3 SH2 domain–phosphotyrosine interactions and Stat3-dependent tumor processes. Biochemical Pharmacology, 79(10), 1398-1409. View Source
